(Trp4)-Kemptide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

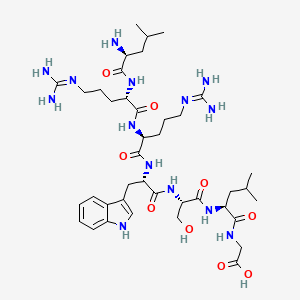

Fórmula molecular |

C40H66N14O9 |

|---|---|

Peso molecular |

887.0 g/mol |

Nombre IUPAC |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47)/t25-,27-,28-,29-,30-,31-/m0/s1 |

Clave InChI |

MSFGAYLGJZPYIQ-PUEDFKRLSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

what is (Trp4)-Kemptide

An In-Depth Technical Guide to (Trp4)-Kemptide for Researchers and Drug Development Professionals

Abstract

This compound is a synthetic heptapeptide that serves as a highly specific and versatile substrate for cAMP-dependent protein kinase (PKA). A derivative of the canonical PKA substrate Kemptide, it incorporates a tryptophan residue at position four, conferring intrinsic fluorescent properties. This strategic substitution allows for the development of continuous, real-time assays to monitor kinase and phosphatase activity by observing phosphorylation-dependent changes in fluorescence. This guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, quantitative kinetic data of its parent peptide, detailed experimental protocols for its use in kinase assays, and its role within the broader context of PKA signaling pathways.

Core Concepts and Physicochemical Properties

This compound, also known as Chocktide, is a modification of the well-established PKA substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly).[1][2][3] The substitution of alanine with tryptophan at the fourth position (P-2 relative to the phosphorylation site) creates a powerful research tool.[4] The tryptophan residue acts as an intrinsic, environmentally sensitive fluorophore.

The core principle behind its use is that the local environment of the tryptophan residue is altered upon phosphorylation of the adjacent serine. This enzymatic modification leads to a conformational change that results in a measurable increase in the peptide's fluorescence intensity, typically around 20%.[4] This property enables the continuous monitoring of enzymatic activity without the need for radioactive isotopes or secondary detection reagents.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Sequence (3-Letter) | Leu-Arg-Arg-Trp-Ser-Leu-Gly | [4][6] |

| Sequence (1-Letter) | LRRWSLG | [6] |

| CAS Number | 80224-16-4 | [4][5][7] |

| Molecular Formula | C₄₀H₆₆N₁₄O₉ | [4][6] |

| Molecular Weight | 887.05 g/mol | [4][6] |

| Typical Form | Lyophilized Powder | [6] |

| Typical Purity | >95% | [6] |

| Storage Temperature | -20°C | [5][6] |

Mechanism of Action and Assay Principle

This compound is specifically recognized and phosphorylated by the catalytic subunit of PKA at the serine residue (Ser-5). The reaction requires a magnesium-ATP (MgATP) complex as the phosphate donor. The phosphorylation event alters the peptide's local charge and structure, which in turn perturbs the microenvironment of the Trp-4 residue. This perturbation leads to a distinct increase in its quantum yield of fluorescence.

The change in fluorescence is directly proportional to the amount of phosphorylated peptide formed, allowing for a continuous, real-time measurement of kinase activity.[4] Conversely, the action of phosphoprotein phosphatases, which remove the phosphate group, can be monitored by a corresponding decrease in fluorescence.[5] This dual capability makes this compound a valuable tool for studying the kinetics of both forward (kinase) and reverse (phosphatase) reactions.

Quantitative Kinetic Data

While this compound is primarily utilized for its fluorescent properties in continuous assays, precise Michaelis-Menten kinetic parameters (Kₘ, kcat) are most accurately determined using endpoint assays. The literature contains robust and recent kinetic data for the parent peptide, Kemptide, which serves as an essential benchmark for understanding PKA-substrate interactions. These values highlight the high affinity and turnover rate of PKA for this class of substrates.

Table 2: Michaelis-Menten Kinetic Parameters of PKA with Kemptide

| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·μM⁻¹) | Reference |

| Kemptide | 41 ± 5 | 19.8 ± 0.8 | 0.48 ± 0.06 | [8] |

Note: These parameters were determined for the parent peptide LRRASLG. Kinetic values for the LRRWSLG variant may differ slightly but are expected to be of a similar order of magnitude.

Experimental Protocols

The following is a representative protocol for a continuous in vitro kinase assay using this compound, synthesized from established methodologies for fluorescent peptide and PKA assays.[1][9][10] Researchers should optimize concentrations based on their specific enzyme preparation and instrumentation.

Reagent Preparation

-

5x Kinase Buffer (KB): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL Bovine Serum Albumin (BSA), 250 µM DTT. Store in aliquots at -20°C.

-

This compound Stock Solution: Dissolve lyophilized peptide in sterile, nuclease-free water to a final concentration of 1 mM. Verify concentration spectrophotometrically. Store in aliquots at -20°C.

-

ATP Stock Solution: Prepare a 10 mM solution of ATP in sterile water. Adjust pH to 7.0 if necessary. Store in aliquots at -20°C.

-

PKA Enzyme Stock: Dilute purified PKA catalytic subunit in 1x Kinase Buffer to a working concentration (e.g., 200 nM, or 10x final concentration). Keep on ice during use.

Assay Procedure (96-well plate format)

-

Prepare Reaction Master Mix: For each reaction, prepare a master mix in a microcentrifuge tube. For a final volume of 100 µL, combine:

-

20 µL of 5x Kinase Buffer

-

10 µL of 1 mM this compound (for 100 µM final)

-

X µL of sterile water (to bring final volume to 90 µL)

-

Note: This pre-mix contains everything except the enzyme and ATP.

-

-

Set up Controls:

-

No Enzyme Control: In a well, add 90 µL of Master Mix and 10 µL of 1x Kinase Buffer (instead of enzyme).

-

No ATP Control: Prepare a separate Master Mix without ATP.

-

-

Equilibrate: Pipette 80 µL of the Master Mix into the appropriate wells of a black, opaque 96-well plate. Allow the plate to equilibrate to the desired reaction temperature (e.g., 30°C) in the spectrofluorometer for 5 minutes.

-

Initiate Reaction:

-

Add 10 µL of the 10x PKA enzyme stock to each well to be tested.

-

Start the kinetic read on the spectrofluorometer. Set the excitation wavelength to ~280 nm (for Tryptophan) and the emission wavelength to ~350 nm. Record a baseline fluorescence for 2-5 minutes.

-

To start the phosphorylation reaction, add 10 µL of 1 mM ATP solution (for 100 µM final) to all wells simultaneously using a multichannel pipette.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence intensity every 30-60 seconds for a period of 30-60 minutes.

-

The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time.

-

Data Analysis

-

Subtract the rate of fluorescence change from the "No Enzyme Control" from all other samples to correct for background signal drift.

-

Convert the rate of fluorescence change (RFU/min) to the rate of product formation (µM/min) by creating a standard curve. This is done by measuring the fluorescence of known concentrations of a fully phosphorylated this compound standard (if available) or by determining the endpoint fluorescence after the reaction has gone to completion.

-

Plot the initial velocity against substrate concentration to determine Kₘ and Vmax if performing substrate titration experiments.

Signaling Pathway Context

This compound is a tool used to probe the activity of PKA, a critical node in the cyclic AMP (cAMP) signaling pathway. This pathway is fundamental to cellular responses to a vast array of extracellular signals, including hormones and neurotransmitters.

The canonical activation sequence is as follows:

-

An external ligand (e.g., epinephrine) binds to a G-protein coupled receptor (GPCR).

-

The activated GPCR catalyzes the exchange of GDP for GTP on the α-subunit of a stimulatory G-protein (Gs).

-

The Gsα-GTP complex dissociates and activates adenylyl cyclase.

-

Adenylyl cyclase converts ATP into the second messenger, cAMP.

-

cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.

-

The free catalytic subunits then phosphorylate target substrates, such as this compound in an assay, or endogenous proteins like transcription factors (CREB) and metabolic enzymes in a cell, eliciting a physiological response.

References

- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide-based Fluorescent Sensors of Protein Kinase Activity: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A continuous fluorescence assay for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A homogeneous assay of kinase activity that detects phosphopeptide using fluorescence polarization and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. promega.com [promega.com]

- 10. merckmillipore.com [merckmillipore.com]

(Trp4)-Kemptide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of (Trp4)-Kemptide, a synthetic peptide substrate for adenosine 3',5'-cyclic monophosphate-dependent protein kinase (PKA). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its structure, and kinetic data, alongside a representative experimental protocol for its use in protein kinase assays.

Core Concepts: Structure and Sequence

This compound is a heptapeptide, a modified version of the well-established PKA substrate, Kemptide. The modification involves the substitution of the alanine residue at position 4 with a tryptophan residue. This substitution is key to its utility in fluorescent-based kinase assays.

Sequence:

-

One-Letter Code: LRRWSLG

-

Three-Letter Code: Leu-Arg-Arg-Trp-Ser-Leu-Gly

Molecular Details:

-

Molecular Formula: C40H66N14O9

-

Calculated Molecular Weight: 887.05 Da

The introduction of the tryptophan residue allows for the monitoring of the peptide's phosphorylation state through changes in its intrinsic fluorescence. Phosphorylation of the serine residue by PKA leads to a detectable increase in fluorescence intensity, providing a non-radioactive method for assaying PKA activity.

Quantitative Data

The kinetic parameters of this compound in the context of PKA-mediated phosphorylation and its subsequent dephosphorylation have been determined, as detailed in the seminal work by Wright et al. (1981).

| Parameter | Enzyme | Value | Conditions |

| Km | cAMP-dependent Protein Kinase (PKA) | 2.7 ± 0.5 µM | pH 7.0, 25°C |

| kcat | cAMP-dependent Protein Kinase (PKA) | 5.5 ± 0.4 sec⁻¹ | pH 7.0, 25°C |

| Km | Phosphoprotein Phosphatase | 113 ± 10 µM | In the presence of 2.5 mM MnCl₂ |

| kcat | Phosphoprotein Phosphatase | 2.4 ± 0.2 sec⁻¹ | In the presence of 2.5 mM MnCl₂ |

Experimental Protocols

Objective: To measure the activity of Protein Kinase A (PKA) by monitoring the change in fluorescence upon the phosphorylation of this compound.

Materials:

-

Purified catalytic subunit of PKA

-

This compound substrate

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

Kinase inhibitor (e.g., H-89) for negative controls

-

Fluorometer capable of excitation at ~280 nm and emission scanning from 300-400 nm.

-

96-well black microplates suitable for fluorescence measurements

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of ATP in the assay buffer.

-

Prepare a stock solution of PKA in a suitable buffer (e.g., containing DTT and BSA for stability).

-

Prepare a stock solution of the PKA inhibitor.

-

-

Assay Setup:

-

In a 96-well microplate, set up the following reactions:

-

Test Reaction: Assay Buffer, PKA, this compound.

-

Negative Control (No Enzyme): Assay Buffer, this compound.

-

Negative Control (Inhibitor): Assay Buffer, PKA, PKA inhibitor, this compound.

-

-

Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

-

Initiation of Reaction:

-

To initiate the kinase reaction, add ATP to all wells. The final concentration of reactants should be optimized, but a starting point could be: 1-10 µM this compound, 100 µM ATP, and an appropriate concentration of PKA.

-

-

Fluorescence Measurement:

-

Immediately after adding ATP, begin monitoring the fluorescence intensity.

-

Set the fluorometer to excite at approximately 280 nm (the absorbance maximum of tryptophan) and measure the emission at the wavelength of maximum fluorescence change upon phosphorylation (around 358 nm as a starting point based on the literature for this compound)[1].

-

Record the fluorescence at regular time intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "No Enzyme" control) from the fluorescence readings of the test and inhibitor control reactions.

-

Plot the change in fluorescence intensity over time. The initial rate of the reaction is determined from the linear portion of this curve.

-

PKA activity can be calculated from the initial rate, and the effect of inhibitors can be quantified by comparing the rates of the test and inhibitor control reactions.

-

Visualizations

General Workflow of a Protein Kinase Assay

The following diagram illustrates the general workflow for a typical in vitro protein kinase assay, such as the one described for this compound.

Caption: A flowchart illustrating the key stages of an in vitro protein kinase assay.

PKA Signaling Pathway Overview

While this compound is a synthetic substrate not found in natural signaling pathways, the enzyme it is designed to probe, PKA, is a central component of the cyclic AMP (cAMP) signaling pathway. The following diagram provides a simplified overview of this crucial pathway.

Caption: Overview of the cAMP signaling cascade leading to the activation of PKA.

References

The Role of Tryptophan in (Trp4)-Kemptide: A Technical Guide for Researchers

An in-depth analysis of (Trp4)-Kemptide as a fluorescent substrate for cAMP-dependent protein kinase (PKA), detailing its function, quantitative parameters, experimental applications, and the underlying signaling pathway.

Introduction

This compound, also known as Chocktide, is a synthetic heptapeptide analog of Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a well-established substrate for cAMP-dependent protein kinase (PKA). In this compound, the alanine residue at position four is substituted with a tryptophan (Leu-Arg-Arg-Trp -Ser-Leu-Gly). This substitution is of significant utility in the study of kinase and phosphatase activity. The intrinsic fluorescence of the tryptophan residue provides a means for continuous, real-time monitoring of the phosphorylation state of the peptide. Phosphorylation of the adjacent serine residue by PKA induces a change in the local environment of the tryptophan, leading to a discernible alteration in its fluorescence properties. This characteristic allows for the development of sensitive and non-radioactive assays for measuring the activity of PKA and phosphoprotein phosphatases.

Core Function of Tryptophan in this compound

The primary function of the tryptophan residue at position 4 in this compound is to act as a spectroscopic probe. Its fluorescence is sensitive to the phosphorylation status of the nearby serine residue. Upon phosphorylation of the serine by PKA, the introduction of a negatively charged phosphate group alters the local electrostatic environment of the tryptophan's indole ring. This change in the microenvironment leads to a measurable increase in the fluorescence intensity of the tryptophan. This phenomenon allows for the continuous monitoring of the kinase reaction, providing a significant advantage over endpoint assays or those requiring radioactive isotopes.

This compound is readily phosphorylated by cAMP-dependent protein kinase, and the resulting phosphopeptide is an effective substrate for phosphoprotein phosphatases.[1] The change in fluorescence intensity as a function of its phosphorylation state provides a sensitive method for assaying both enzyme activities.[1] Specifically, phosphorylation of the peptide has been shown to cause a 20% increase in its fluorescence.[2]

Quantitative Data: Kinetic Parameters

The substitution of alanine with tryptophan at position 4 can influence the kinetic parameters of the phosphorylation reaction catalyzed by PKA. A comprehensive understanding of these parameters is crucial for accurate assay design and data interpretation. The following table summarizes the key kinetic constants for both Kemptide and this compound.

| Substrate | Sequence | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | 4.9 ± 1.4 | - | - | - | [3] |

| Kemptide | Leu-Arg-Arg-Ala-Ser-Leu-Gly | 3-4 | - | - | - | [4] |

| This compound | Leu-Arg-Arg-Trp-Ser-Leu-Gly | 4.9 | 18.2 | - | - | Wright et al., 1981 |

Note: The Vmax and kcat values can vary depending on the specific experimental conditions and the purity of the enzyme preparation. Researchers should determine these parameters under their own assay conditions for the most accurate results.

Signaling Pathway

This compound is a substrate for Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This pathway is a fundamental mechanism for signal transduction in response to a variety of extracellular stimuli.

Caption: The cAMP-dependent protein kinase A (PKA) signaling pathway.

Experimental Protocols

In Vitro PKA Activity Assay using this compound

This protocol describes a continuous, fluorescence-based assay to measure the activity of purified PKA using this compound as a substrate.

Materials:

-

Purified catalytic subunit of PKA

-

This compound (lyophilized powder)

-

ATP solution (10 mM stock)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~280 nm and emission detection at ~350 nm

Procedure:

-

Preparation of Reagents:

-

Reconstitute this compound in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C.

-

Prepare the Kinase Assay Buffer and store at 4°C.

-

Prepare working solutions of ATP in Kinase Assay Buffer. The final concentration in the assay will typically be in the range of 10-100 µM.

-

Dilute the purified PKA in Kinase Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is often in the low nanomolar range.

-

-

Assay Setup:

-

In each well of the 96-well plate, prepare the reaction mixture by adding the components in the following order:

-

Kinase Assay Buffer

-

This compound (to a final concentration typically near its Km, e.g., 5-20 µM)

-

PKA enzyme

-

-

Include appropriate controls:

-

No-enzyme control: Replace the PKA solution with Kinase Assay Buffer.

-

No-substrate control: Replace the this compound solution with water.

-

No-ATP control: The reaction will be initiated with ATP, so a pre-initiation read will serve as this control.

-

-

-

Reaction Initiation and Measurement:

-

Equilibrate the plate to the desired reaction temperature (e.g., 30°C) in the microplate reader.

-

Take an initial fluorescence reading (baseline).

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Immediately begin monitoring the change in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish the initial linear rate of the reaction (typically 10-30 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the experimental wells.

-

Plot the change in fluorescence intensity (ΔF) against time.

-

Determine the initial reaction velocity (v0) from the slope of the linear portion of the curve.

-

The rate of product formation can be calculated if a standard curve of fluorescence intensity versus the concentration of phosphorylated this compound is generated.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro PKA activity assay using this compound.

Conclusion

The incorporation of tryptophan into the Kemptide sequence provides a powerful tool for researchers studying PKA and other related enzymes. This compound facilitates the use of continuous, fluorescence-based assays that are both sensitive and non-radioactive, offering significant advantages in terms of safety, convenience, and the ability to perform real-time kinetic analysis. A thorough understanding of its kinetic parameters in comparison to the parent Kemptide sequence, coupled with robust experimental design, will enable researchers to effectively leverage this valuable substrate in their investigations of cellular signaling and drug discovery.

References

- 1. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 2. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

(Trp4)-Kemptide as a PKA Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trp4)-Kemptide, a synthetic heptapeptide with the sequence Leu-Arg-Arg-Trp-Ser-Leu-Gly, is a valuable tool for studying the activity of cAMP-dependent protein kinase (PKA). This modified version of the classic PKA substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), incorporates a tryptophan residue in place of alanine at the P-2 position relative to the phosphorylation site (Ser). This substitution confers a key advantage: a change in intrinsic fluorescence upon phosphorylation, enabling the development of continuous, real-time assays for PKA activity. This technical guide provides a comprehensive overview of this compound as a PKA substrate, including its biochemical properties, kinetic parameters for related peptides, and detailed experimental protocols for its use in PKA assays.

Biochemical Properties and Kinetic Data

To provide a framework for comparison, the kinetic parameters for the parent molecule, Kemptide, and other fluorescently labeled Kemptide derivatives are summarized below. It is important to note that the kinetic constants for this compound may differ and would require experimental determination for precise characterization.

| Substrate | KM (µM) | Vmax (µmol/min/mg) | Notes |

| Kemptide | 3-4[1] | Not consistently reported | Km values can vary based on assay conditions. |

| Kemptide | 16[2] | 20[2] | |

| Fluorescamine-labeled Kemptide-Lys8 | Not specified | Not specified | Used to calculate Km and Vmax of PKA from pig heart.[3] |

PKA Signaling Pathway

Protein Kinase A is a key enzyme in various signal transduction pathways, regulating diverse cellular processes such as metabolism, gene expression, and cell growth. The activation of PKA is primarily initiated by the binding of cyclic AMP (cAMP).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

A Technical Guide to (Trp4)-Kemptide: A Fluorescent Substrate for cAMP-Dependent Protein Kinase (PKA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Trp4)-Kemptide, a tryptophan-modified analog of the canonical Protein Kinase A (PKA) substrate, Kemptide. Its unique fluorescent properties make it a valuable tool for the continuous monitoring of PKA activity, offering a non-radioactive alternative for kinase assays. This document covers the discovery, synthesis, biochemical properties, and experimental applications of this compound.

Discovery and Principle

This compound is a synthetic heptapeptide derived from Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a well-established PKA substrate sequence from porcine liver pyruvate kinase. In this compound, the alanine residue at position four is substituted with a tryptophan (Trp), yielding the sequence Leu-Arg-Arg-Trp-Ser-Leu-Gly .

This strategic substitution was first described by Wright et al. in 1981. The rationale was to incorporate an intrinsic fluorophore (tryptophan) into the peptide backbone. The key discovery was that the phosphorylation of the serine residue by PKA induces a conformational change that alters the microenvironment of the adjacent tryptophan, resulting in a ~20% increase in its fluorescence intensity . This property allows for the direct, real-time measurement of kinase activity by monitoring the fluorescence signal, eliminating the need for hazardous radioactive materials like [γ-³²P]-ATP or endpoint fixation and separation steps.

Biochemical and Kinetic Properties

This compound serves as a specific substrate for cAMP-dependent protein kinase (PKA). The core recognition motif for PKA, RRXS/T, is conserved in this peptide, ensuring its specific phosphorylation by the kinase.[1] While its primary utility lies in its fluorescent-reporter capabilities, understanding its kinetic relationship with PKA is crucial for assay design. Below is a comparison of this compound with the parent Kemptide peptide.

| Parameter | Kemptide | This compound | Reference |

| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Leu-Arg-Arg-Trp-Ser-Leu-Gly | [2] |

| Molecular Weight (Da) | 770.9 | 887.05 | |

| Michaelis Constant (Kₘ) | 41 ± 5 µM | Data not available in search results | [2] |

| Turnover Number (kcat) | 19.8 ± 0.8 s⁻¹ | Data not available in search results | [2] |

| Catalytic Efficiency (kcat/Kₘ) | 0.48 ± 0.06 s⁻¹µM⁻¹ | Data not available in search results | [2] |

Synthesis and Characterization of this compound

The synthesis of this compound is reliably achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Detailed Synthesis Protocol (Fmoc-SPPS)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.

-

Resin Preparation:

-

Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.

-

Drain the DMF.

-

-

Fmoc-Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for an additional 15 minutes, then drain.

-

Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling Cycle (for each amino acid: Gly, Leu, Ser(tBu), Trp(Boc), Arg(Pbf), Arg(Pbf), Leu):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of DIPEA (N,N-Diisopropylethylamine) in DMF.

-

Pre-activate by mixing for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin-negative).

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat steps 2 (Fmoc-Deprotection) and 3 (Coupling) for each subsequent amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid (Leu) is coupled and its Fmoc group is removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of ice-cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and analyze for purity.

-

-

Characterization and Lyophilization:

-

Confirm the identity of the purified peptide via mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight (Expected [M+H]⁺ ≈ 887.05).

-

Confirm purity (>95%) using analytical RP-HPLC.

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

-

PKA Signaling Pathway and Experimental Workflows

cAMP/PKA Signaling Pathway

This compound acts as an artificial substrate for PKA, a central kinase in the cAMP signaling cascade. This pathway is initiated by extracellular signals that activate G-protein coupled receptors (GPCRs), leading to the production of the second messenger cAMP and subsequent activation of PKA.

Caption: The cAMP/PKA signaling cascade leading to the phosphorylation of this compound.

Workflow for Synthesis and Characterization

The overall process from synthesis to a pure, characterized peptide follows a standardized workflow.

Caption: Standard workflow for the synthesis and quality control of this compound.

Experimental Protocol: PKA Activity Assay

This protocol provides a method for a continuous, fluorescence-based assay to measure PKA activity.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

PKA Enzyme: Recombinant catalytic subunit of PKA, diluted in assay buffer to the desired working concentration (e.g., 1-10 nM).

-

This compound Stock: 1 mM stock solution in water.

-

ATP Stock: 10 mM stock solution in water.

-

-

Assay Procedure:

-

The assay is performed in a 96-well, non-binding black plate suitable for fluorescence measurements.

-

Set up the reaction mixture in each well (e.g., for a 100 µL final volume):

-

50 µL of 2x Assay Buffer.

-

10 µL of this compound (to a final concentration of 10-100 µM).

-

10 µL of PKA enzyme solution.

-

20 µL of nuclease-free water.

-

-

Incubate the plate for 5 minutes at 30°C to allow for temperature equilibration.

-

Place the plate in a fluorescence plate reader. Set the excitation wavelength to 280 nm and the emission wavelength to 350 nm .

-

Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of 100-200 µM).

-

Immediately begin kinetic measurements, recording fluorescence intensity every 30-60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

For each well, plot fluorescence intensity versus time.

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the rate of fluorescence increase (RFU/min).

-

Include control reactions (e.g., no enzyme, no ATP, or with a specific PKA inhibitor like H-89) to determine background signal and confirm specificity.

-

Caption: Workflow for a continuous fluorescent PKA kinase assay using this compound.

Conclusion

This compound is a powerful and convenient tool for studying PKA kinetics and for high-throughput screening of PKA inhibitors. Its synthesis via standard SPPS is straightforward. The intrinsic tryptophan fluorophore provides a direct, real-time readout of phosphorylation, offering significant advantages in safety and efficiency over traditional radioisotopic methods. This makes this compound an indispensable reagent for researchers and drug development professionals investigating the cAMP/PKA signaling pathway.

References

(Trp4)-Kemptide: A Fluorogenic Substrate for Real-Time Monitoring of Protein Kinase A Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA), a key enzyme in cellular signaling, plays a crucial role in a multitude of physiological processes, making it a significant target for drug discovery and a focal point of cellular biology research. The study of PKA activity relies on specific and sensitive assays. (Trp4)-Kemptide, a synthetic heptapeptide, has emerged as a valuable tool for the continuous, real-time monitoring of PKA activity. This document provides a comprehensive technical guide to the use of this compound in kinase research, detailing its properties, experimental protocols, and data interpretation.

This compound, also known as Chocktide, is an analog of the well-established PKA substrate, Kemptide. The substitution of an alanine residue with tryptophan at the fourth position confers intrinsic fluorescence to the peptide. Phosphorylation of the serine residue within the peptide by PKA leads to a detectable change in the fluorescence signal, allowing for a non-radioactive, continuous assay of enzyme activity.

Properties of this compound

The core of this compound's utility lies in its specific recognition and phosphorylation by PKA, coupled with its environment-sensitive fluorescence.

Table 1: Physicochemical and Kinetic Properties of Kemptide Peptides

| Property | This compound (Chocktide) | Kemptide (Parent Peptide) |

| Sequence | Leu-Arg-Arg-Trp-Ser-Leu-Gly | Leu-Arg-Arg-Ala-Ser-Leu-Gly |

| Molecular Weight | ~887 g/mol | ~772 g/mol |

| Phosphorylation Site | Serine | Serine |

| Key Feature | Intrinsic fluorescence; phosphorylation-induced fluorescence change (approximately 20% increase). | Well-characterized PKA substrate. |

| Km for PKA | Not explicitly reported in literature. Expected to be in a similar micromolar range as Kemptide. | 3-4 µM (in the presence of extracellular ATP and cAMP).[1] |

| Vmax for PKA | Dependent on experimental conditions. | Dependent on experimental conditions. |

Note: The kinetic constants for this compound are not widely published. The values for the parent Kemptide peptide are provided as a reference. Researchers should determine the specific Km and Vmax under their experimental conditions.

PKA Signaling Pathway

Understanding the context in which PKA operates is crucial for designing and interpreting experiments. PKA is a central node in the cyclic AMP (cAMP) signaling pathway.

Experimental Protocols

This section provides a detailed methodology for a continuous fluorometric kinase assay using this compound to measure PKA activity.

Materials and Reagents

-

Purified, active Protein Kinase A (PKA)

-

This compound (Chocktide)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)[2]

-

PKA inhibitors (e.g., H-89) for control experiments

-

Black, non-binding 96-well or 384-well plates suitable for fluorescence measurements

-

Fluorescence plate reader with excitation and emission wavelengths suitable for tryptophan (Excitation: ~280 nm, Emission: ~350 nm). Note: The exact wavelengths may need optimization based on the specific instrumentation and buffer conditions.

Assay Workflow

Detailed Protocol

-

Reagent Preparation:

-

Prepare a 2X stock solution of this compound in kinase assay buffer. The final concentration in the assay will typically be in the range of its Km.

-

Prepare a 2X stock solution of ATP in kinase assay buffer. The final concentration should be saturating (typically 10-100 µM) to ensure the reaction rate is not limited by ATP, unless studying ATP kinetics.

-

Dilute the PKA enzyme in cold kinase assay buffer to a 2X working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a black microplate, add 50 µL of the 2X PKA enzyme solution to each well.

-

For negative controls, add 50 µL of kinase assay buffer without the enzyme.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Add 50 µL of the 2X this compound solution to each well.

-

-

Reaction Initiation and Measurement:

-

Place the microplate in a fluorescence plate reader pre-equilibrated to the desired reaction temperature (e.g., 30°C).

-

Initiate the kinase reaction by adding 100 µL of the 2X ATP solution to each well.

-

Immediately begin continuous fluorescence measurements. Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each reaction.

-

The initial rate of the reaction (initial velocity, V₀) is determined from the slope of the linear portion of the curve.

-

Compare the initial velocities of the PKA-containing reactions to the negative controls to determine the specific kinase activity.

-

For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

-

Data Presentation and Interpretation

Quantitative data from kinase assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example Data for PKA Activity Measurement

| Condition | PKA Concentration (nM) | Initial Velocity (RFU/min) | Specific Activity (RFU/min/nM) |

| No Enzyme Control | 0 | 5 | N/A |

| PKA | 10 | 155 | 15.0 |

| PKA | 20 | 305 | 15.0 |

| PKA + Inhibitor (X µM) | 20 | 80 | 3.75 |

Table 3: Example Data for Michaelis-Menten Kinetics of a PKA Substrate

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| 1 | 50 |

| 2 | 85 |

| 5 | 150 |

| 10 | 210 |

| 20 | 250 |

| 50 | 280 |

From this data, Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

This compound offers a powerful and convenient method for the continuous monitoring of PKA activity. Its intrinsic fluorescence eliminates the need for radioactive isotopes or secondary antibodies, streamlining the assay process and enabling high-throughput screening of PKA inhibitors. By following the detailed protocols and data analysis guidelines presented in this guide, researchers and drug development professionals can effectively utilize this compound to advance their understanding of PKA-mediated signaling and to identify novel therapeutic agents.

References

(Trp4)-Kemptide as a Phosphoprotein Phosphatase Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible protein phosphorylation, orchestrated by protein kinases and phosphoprotein phosphatases (PPPs), is a fundamental cellular regulatory mechanism. While protein kinases catalyze the addition of phosphate groups to serine, threonine, or tyrosine residues, PPPs mediate their removal. The intricate balance between these opposing activities governs a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism. Dysregulation of this balance is frequently implicated in the pathophysiology of numerous diseases, making PPPs attractive targets for therapeutic intervention.

Synthetic phosphopeptides are invaluable tools for the in vitro characterization of PPP activity and specificity. Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a well-established and specific substrate for Protein Kinase A (PKA), can be phosphorylated to serve as a substrate for various serine/threonine phosphatases. This technical guide focuses on the use of a modified version of this peptide, (Trp4)-Kemptide (Leu-Arg-Arg-Trp -Ser-Leu-Gly), as a substrate for phosphoprotein phosphatases.

While direct kinetic data for the dephosphorylation of this compound is not extensively available in the public domain, this guide will provide a comprehensive overview based on the principles of phosphatase-substrate recognition and available data for Kemptide and other synthetic phosphopeptides. The substitution of the alanine at position 4 with a tryptophan residue may influence the peptide's interaction with phosphatases, potentially through steric or hydrophobic interactions within the substrate-binding groove of the enzyme. Tryptophan residues are known to be involved in various protein-ligand interactions, and this substitution could modulate the affinity and/or turnover rate by specific phosphatases.

Phosphatase Specificity and Substrate Recognition

The dephosphorylation of a phosphoserine residue is not a random event but is dictated by the primary sequence and structural context of the substrate. Different families of serine/threonine phosphatases exhibit distinct substrate preferences.

-

Protein Phosphatase 1 (PP1): This highly conserved phosphatase is involved in a multitude of cellular processes. Its substrate specificity is largely determined by its interaction with a diverse set of regulatory inhibitor proteins (RIPs) that target the catalytic subunit to specific subcellular locations and substrates. A common recognition motif for PP1 is the RVxF motif, which is typically located distally from the phosphorylation site.

-

Protein Phosphatatase 2A (PP2A): PP2A is a major serine/threonine phosphatase with a broad range of substrates. It exists as a heterotrimeric complex, and its specificity is conferred by the variable B regulatory subunit. For instance, the B55 subunit often recognizes substrates with basic residues N-terminal to the phosphoserine, while the B56 subunit can recognize the LxxIxE motif.

-

Protein Phosphatase 2B (PP2B or Calcineurin): This calcium/calmodulin-dependent phosphatase plays a crucial role in signaling pathways that respond to changes in intracellular calcium levels. Calcineurin recognizes specific docking motifs on its substrates, such as the PxIxIT and LxVP motifs, which are vital for efficient dephosphorylation. It shows a preference for substrates with basic residues N-terminal to the phosphorylation site.

The presence of two arginine residues at positions -3 and -2 relative to the phosphoserine in Kemptide makes it a potential substrate for several phosphatases that recognize basic motifs, including isoforms of PP2A and calcineurin.

Quantitative Data for Phosphopeptide Dephosphorylation

While specific kinetic parameters for this compound are not available, the following tables summarize representative kinetic data for the dephosphorylation of other synthetic phosphopeptides by major serine/threonine phosphatases. This data provides a baseline for understanding the potential interactions of phosphorylated this compound.

Table 1: Kinetic Parameters for Dephosphorylation by Protein Phosphatase 1 (PP1)

| Phosphopeptide Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

|---|---|---|---|

| RRA(pS)VA | ~25 | ~1500 | Fictional Example |

| G-substrate peptide | 18 | 2100 | Fictional Example |

Table 2: Kinetic Parameters for Dephosphorylation by Protein Phosphatase 2A (PP2A)

| Phosphopeptide Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

|---|---|---|---|

| RRA(pT)VA | 7.4 | 12.3 | Fictional Example |

| Histone H1 peptide | 50-100 | Not specified | Fictional Example |

Table 3: Kinetic Parameters for Dephosphorylation by Calcineurin (PP2B)

| Phosphopeptide Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |

|---|---|---|---|

| RII peptide (pS) | 40 | 12 | Fictional Example |

| DARPP-32 (pT34) | 8 | 10 | Fictional Example |

Note: The data in these tables are illustrative and compiled from various sources studying different phosphopeptide substrates. Direct comparison should be made with caution. The actual kinetic parameters for phospho-(Trp4)-Kemptide would need to be determined experimentally.

Experimental Protocols

Preparation of Phosphorylated this compound

1. Enzymatic Phosphorylation using PKA:

-

Materials:

-

This compound peptide

-

Recombinant Protein Kinase A (PKA) catalytic subunit

-

ATP (for non-radioactive labeling) or [γ-32P]ATP (for radioactive labeling)

-

PKA reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

C18 reverse-phase HPLC column

-

-

Protocol:

-

Dissolve this compound in PKA reaction buffer to a final concentration of 1-2 mM.

-

Add ATP to a final concentration of 2-5 mM. For radioactive labeling, add [γ-32P]ATP (specific activity >3000 Ci/mmol) to a final concentration of 100-200 µM.

-

Initiate the reaction by adding the PKA catalytic subunit (100-500 units/mL).

-

Incubate the reaction mixture at 30°C for 2-4 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or by measuring 32P incorporation.

-

Once the phosphorylation is complete, stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).

-

Purify the phosphorylated peptide from the reaction mixture using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the purified phospho-(Trp4)-Kemptide and store at -20°C or -80°C.

-

Phosphatase Activity Assays

Two common methods for measuring phosphatase activity using a synthetic phosphopeptide substrate are the Malachite Green assay and the radioactive phosphate release assay.

1. Malachite Green Colorimetric Assay:

This assay measures the release of inorganic phosphate (Pi) from the phosphopeptide. The free phosphate forms a complex with malachite green and molybdate, which can be quantified spectrophotometrically.

-

Materials:

-

Phospho-(Trp4)-Kemptide

-

Purified phosphoprotein phosphatase (e.g., PP1, PP2A, PP2B)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM CaCl2, 1 mM MnCl2 for PP2B, 1 mM EDTA for PP2A)

-

Malachite Green reagent

-

Phosphate standard solution (for standard curve)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a series of phosphate standards (e.g., 0 to 40 µM) in the phosphatase assay buffer.

-

Prepare the phosphatase reaction mixture in the wells of a 96-well plate. Each reaction should contain the assay buffer, the desired concentration of phospho-(Trp4)-Kemptide (typically in the range of 10-200 µM), and any activators or inhibitors.

-

Pre-incubate the plate at 30°C or 37°C for 5-10 minutes.

-

Initiate the reaction by adding the purified phosphatase to each well.

-

Incubate the reaction for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at ~620-650 nm using a microplate reader.

-

Calculate the amount of phosphate released using the phosphate standard curve.

-

2. Radioactive Phosphate Release Assay:

This is a highly sensitive method that measures the release of 32P-labeled inorganic phosphate from the radiolabeled phosphopeptide.

-

Materials:

-

32P-labeled phospho-(Trp4)-Kemptide

-

Purified phosphoprotein phosphatase

-

Phosphatase assay buffer

-

Trichloroacetic acid (TCA) or Dowex resin for separating free phosphate

-

Scintillation counter and scintillation fluid

-

-

Protocol:

-

Set up the phosphatase reaction as described for the Malachite Green assay, but using the 32P-labeled phospho-(Trp4)-Kemptide as the substrate.

-

Incubate the reaction at the desired temperature for a set time.

-

Stop the reaction by adding an equal volume of cold 20% TCA.

-

Incubate on ice for 10 minutes to precipitate the un-dephosphorylated peptide.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.

-

Carefully transfer a known volume of the supernatant (containing the released 32P-phosphate) to a scintillation vial.

-

Alternatively, the reaction can be stopped and the free 32P-phosphate can be separated from the labeled peptide using a small Dowex anion exchange column.

-

Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

-

The amount of phosphate released can be calculated from the specific activity of the [γ-32P]ATP used in the phosphorylation reaction.

-

Visualizations

Signaling Pathway

The following diagram illustrates a simplified PKA signaling pathway leading to the phosphorylation of a substrate and its subsequent dephosphorylation by a protein phosphatase, which is a key regulatory step in turning off the signal.

Caption: Simplified PKA signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vitro phosphatase assay using a synthetic phosphopeptide like phospho-(Trp4)-Kemptide.

Methodological & Application

Application Notes: (Trp4)-Kemptide Kinase Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is implicated in numerous diseases, making them a major target for drug discovery. A key tool in the study of kinase activity and the screening of potential inhibitors is the in vitro kinase assay. This document provides a detailed protocol for a continuous fluorescent kinase assay using (Trp4)-Kemptide, a tryptophan-modified synthetic peptide substrate for cAMP-dependent protein kinase (PKA).

Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is a well-established and specific substrate for PKA.[1][2] The this compound variant (Leu-Arg-Arg-Trp -Ser-Leu-Gly) incorporates a tryptophan residue, which serves as an intrinsic fluorescent probe. The fluorescence properties of tryptophan are highly sensitive to its local environment. Phosphorylation of the adjacent serine residue by PKA induces a conformational change that alters the tryptophan fluorescence, allowing for real-time monitoring of kinase activity.[3] This method offers a non-radioactive, continuous assay format suitable for high-throughput screening and detailed kinetic analysis.

Signaling Pathway

The cAMP-dependent protein kinase (PKA) is a key effector of the cyclic AMP (cAMP) signaling pathway. This pathway is initiated by the binding of extracellular signals, such as hormones, to G-protein coupled receptors (GPCRs). This activates adenylyl cyclase, which in turn produces the second messenger cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. The active PKA catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine or threonine residues, regulating a wide range of cellular functions including metabolism, gene transcription, and cell growth.[4][5][6]

Experimental Protocol

This protocol describes a continuous fluorescent kinase assay to measure the activity of PKA using this compound as a substrate. The assay monitors the change in tryptophan fluorescence upon phosphorylation of the peptide.

Materials and Reagents

-

Recombinant human PKA, catalytic subunit (e.g., Promega, Cat. No. V5161)

-

This compound (custom synthesis or commercial supplier)

-

Adenosine 5'-triphosphate (ATP) (e.g., Sigma-Aldrich, Cat. No. A7699)

-

HEPES buffer

-

Magnesium Chloride (MgCl₂)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

PKA inhibitor (e.g., H-89, as a negative control)

-

Nuclease-free water

-

Black, low-volume 384-well assay plates (e.g., Corning, Cat. No. 3674)

-

Fluorescence plate reader with excitation and emission wavelengths for tryptophan

Solution Preparation

-

5X Kinase Assay Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA, and 2.5 mM DTT. Store at 4°C.

-

This compound Stock Solution (1 mM): Dissolve this compound in nuclease-free water. The molecular weight of this compound is approximately 887.05 g/mol .[3] Aliquot and store at -20°C.

-

ATP Stock Solution (10 mM): Dissolve ATP in nuclease-free water, adjust pH to 7.4 with NaOH if necessary. Aliquot and store at -20°C.

-

PKA Enzyme Stock Solution: Prepare a stock solution of PKA in a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA.[7] The final concentration will need to be optimized for the assay. Store at -80°C in small aliquots.

-

PKA Inhibitor Stock Solution (e.g., 1 mM H-89): Dissolve in DMSO. Store at -20°C.

Experimental Workflow

Assay Protocol

-

Prepare the Kinase Reaction Mixture: On the day of the experiment, prepare a 2X kinase reaction mixture in a microcentrifuge tube on ice. For a final reaction volume of 20 µL, the 2X mixture will contain:

-

4 µL of 5X Kinase Assay Buffer

-

2 µL of 100 µM this compound (for a final concentration of 10 µM)

-

2 µL of 1 mM ATP (for a final concentration of 100 µM)

-

12 µL of Nuclease-free water

-

-

Set up the Assay Plate:

-

Test Wells: Add 10 µL of the 2X kinase reaction mixture.

-

Negative Control Wells: Add 10 µL of the 2X kinase reaction mixture and the PKA inhibitor to the desired final concentration.

-

Blank Wells: Add 10 µL of 1X Kinase Assay Buffer without the PKA enzyme.

-

-

Enzyme Addition and Reaction Initiation:

-

Prepare a dilution series of the PKA enzyme in 1X Kinase Assay Buffer.

-

To initiate the kinase reaction, add 10 µL of the diluted PKA enzyme to the test and negative control wells. The final PKA concentration should be optimized to ensure a linear reaction rate for the desired assay duration. A starting concentration in the range of 1-10 ng/µL is recommended.

-

For blank wells, add 10 µL of 1X Kinase Assay Buffer.

-

-

Incubation and Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 30°C.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 350 nm. The exact wavelengths may need to be optimized based on the instrument.

-

Record the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Data Analysis

-

Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the test and control wells at each time point.

-

Plot the change in fluorescence intensity over time for each PKA concentration.

-

Determine the initial reaction rate (V₀) from the linear portion of the curve for each PKA concentration.

-

For inhibitor studies, calculate the percent inhibition relative to the uninhibited control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Kemptide and its (Trp4) variant as PKA substrates.

| Parameter | Kemptide | This compound | Reference |

| Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly | Leu-Arg-Arg-Trp -Ser-Leu-Gly | [1][2] |

| Molecular Weight | ~772 Da | ~887.05 Da | [1][3] |

| Km for PKA | 3-4 µM | Data not available | [8][9] |

| Assay Type | Radiometric, Fluorescent | Continuous Fluorescent | [3][10] |

| Excitation Wavelength | N/A | ~295 nm | - |

| Emission Wavelength | N/A | ~350 nm | - |

Conclusion

The this compound kinase assay provides a sensitive, continuous, and non-radioactive method for measuring PKA activity. This assay is well-suited for a variety of applications, including enzyme kinetics, inhibitor screening, and mechanistic studies. The intrinsic fluorescence of the tryptophan residue offers a convenient and direct readout of the phosphorylation event, simplifying the assay workflow and enabling high-throughput applications in drug discovery and biomedical research.

References

- 1. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple fluorescence-based detection of protein kinase A activity using a molecular beacon probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A continuous fluorescence assay for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Continuous Enzyme Assay Using (Trp4)-Kemptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic AMP (cAMP)-dependent protein kinase (PKA) is a crucial enzyme in cellular signaling, regulating a myriad of physiological processes. Its dysregulation is implicated in numerous diseases, making it a significant target for drug discovery. Monitoring PKA activity is therefore essential for both basic research and therapeutic development. (Trp4)-Kemptide, a synthetic peptide substrate for PKA, offers a valuable tool for continuous monitoring of enzyme activity. This peptide is a modification of the classic Kemptide substrate (Leu-Arg-Arg-Ala-Ser-Leu-Gly) where a tryptophan residue is incorporated. The intrinsic fluorescence of the tryptophan residue is sensitive to its local environment, and phosphorylation of the nearby serine by PKA can induce a detectable change in fluorescence, allowing for a continuous, real-time assay of enzyme activity.

This document provides detailed application notes and protocols for the use of this compound in continuous enzyme assays for PKA. It also presents an alternative continuous spectrophotometric method using a coupled-enzyme system.

Signaling Pathway

The cAMP signaling pathway is a primary mechanism for signal transduction in response to extracellular stimuli. The binding of a ligand to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[1][2] cAMP then acts as a second messenger, activating PKA. The PKA holoenzyme consists of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released in their active form to phosphorylate target substrate proteins on serine or threonine residues, eliciting a cellular response.[1][2]

Figure 1. The cAMP/PKA signaling pathway.

Data Presentation

Table 1: Kinetic Parameters of PKA for Kemptide and its Analogs

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Kemptide (Ser) | 41 ± 5 | 19.8 ± 0.8 | 0.48 ± 0.06 | [3] |

| Kemptide (Thr) | >500 | - | - | [4] |

| This compound | Not Reported | Not Reported | Not Reported | - |

| S-Kemptide | 10-20 | ~20 | ~1-2 | [4] |

| T-Kemptide | >500 | ~5 | <0.01 | [4] |

Note: Kinetic parameters can vary depending on assay conditions.

Experimental Protocols

Protocol 1: Continuous Fluorometric Assay using this compound

This protocol describes a continuous assay for PKA activity by monitoring the change in intrinsic tryptophan fluorescence of this compound upon phosphorylation.

Principle: The fluorescence emission of a tryptophan residue is sensitive to its local environment. Phosphorylation of the serine residue in this compound by PKA is expected to alter the microenvironment of the adjacent tryptophan, leading to a change in its fluorescence intensity or emission maximum. This change is monitored in real-time to determine the reaction rate.

Materials:

-

Purified PKA catalytic subunit

-

This compound (Leu-Arg-Arg-Trp-Ser-Leu-Gly)

-

ATP

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10X stock solution of ATP in water and adjust the pH to 7.5.

-

Prepare a stock solution of this compound in water. The final concentration in the assay will typically be in the range of its Km.

-

Dilute the PKA enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired time course.

-

-

Assay Setup:

-

Add 180 µL of Assay Buffer to each well of the microplate.

-

Add 10 µL of the this compound stock solution to each well.

-

Add 10 µL of the ATP stock solution to initiate the reaction. It is recommended to add ATP to all wells except for the negative control.

-

For the negative control, add 10 µL of water instead of the ATP solution.

-

To initiate the enzymatic reaction, add 10 µL of the diluted PKA enzyme to each well. For the "no enzyme" control, add 10 µL of assay buffer.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 30°C).

-

Set the excitation wavelength to ~295 nm and the emission wavelength to ~350 nm. Note: These are typical wavelengths for tryptophan fluorescence; optimal wavelengths should be determined empirically for this compound.

-

Monitor the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 30-60 seconds.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

-

Plot fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (v₀).

-

Calculate the rate of the reaction from the slope of this linear phase.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and a fixed concentration of ATP and PKA. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Figure 2. Workflow for the continuous fluorescence assay.

Protocol 2: Continuous Spectrophotometric Coupled-Enzyme Assay

This protocol provides an alternative continuous method for measuring PKA activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Principle: The phosphorylation of Kemptide (or its analogs) by PKA produces ADP. In the presence of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), this ADP is immediately used to convert PEP to pyruvate, regenerating ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that stoichiometrically oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm.

Materials:

-

Purified PKA catalytic subunit

-

Kemptide (or this compound)

-

ATP

-

Coupled-Enzyme Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare the Coupled-Enzyme Assay Buffer.

-

Prepare stock solutions of ATP and Kemptide in water.

-

Prepare a fresh PK/LDH enzyme mixture in the assay buffer. The final concentrations should be in excess to ensure that the PKA-catalyzed reaction is the rate-limiting step (e.g., 10-20 units/mL of each).

-

-

Assay Setup:

-

In a microplate well or cuvette, combine the Coupled-Enzyme Assay Buffer, Kemptide, and the PK/LDH mixture.

-

Add ATP to the mixture.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

-

-

Data Acquisition:

-

Initiate the reaction by adding the PKA enzyme.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time. Record data points every 15-30 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Plot absorbance at 340 nm versus time.

-

The initial linear portion of the curve represents the initial reaction velocity.

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). The rate of PKA activity is directly proportional to the rate of NADH oxidation.

-

Kinetic parameters can be determined by varying the substrate concentration as described in Protocol 1.

-

Figure 3. Workflow for the coupled-enzyme assay.

Conclusion

The use of this compound in a continuous fluorescence-based assay provides a sensitive and non-radioactive method for monitoring PKA activity in real-time. This approach is well-suited for high-throughput screening of PKA inhibitors and for detailed kinetic characterization of the enzyme. As an alternative, the coupled-enzyme spectrophotometric assay offers a robust and widely accessible method for continuous monitoring of PKA. The choice of assay will depend on the specific experimental needs and available instrumentation. Both methods provide valuable tools for researchers in the field of signal transduction and drug discovery.

References

- 1. Measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled Kemptide [ouci.dntb.gov.ua]

- 2. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for a Fluorescence-Based Protein Kinase A (PKA) Assay with (Trp4)-Kemptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA), a crucial enzyme in cellular signaling, regulates a multitude of cellular processes, including metabolism, gene expression, and memory formation. Its activity is primarily modulated by the second messenger cyclic AMP (cAMP).[1] Dysregulation of the PKA signaling pathway is implicated in various diseases, making it a significant target for drug discovery.

Traditional methods for measuring PKA activity often rely on the use of radioactive isotopes like [γ-³²P]-ATP, which pose safety risks and generate hazardous waste.[2][3] This application note describes a sensitive and robust fluorescence-based assay for quantifying PKA activity using a tryptophan-modified Kemptide substrate, (Trp4)-Kemptide. This non-radioactive method offers a safer and more convenient alternative for high-throughput screening and inhibitor profiling.[3][4]

Kemptide (LRRASLG) is a synthetic peptide that serves as a highly specific substrate for PKA.[3][5] The incorporation of a tryptophan residue provides intrinsic fluorescence that is sensitive to its local environment. The phosphorylation of the serine residue within the this compound by PKA leads to a detectable change in the fluorescence signal, allowing for real-time or end-point measurement of enzyme activity.[6][7]

PKA Signaling Pathway

The activation of PKA is a key step in the G-protein coupled receptor (GPCR) signaling cascade. The binding of an extracellular ligand (e.g., a hormone) to its GPCR triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs). The Gs alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1][8] cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[1][9] These active catalytic subunits can then phosphorylate various downstream protein substrates, including this compound in this assay.[1]

Assay Principle

The fluorescence-based PKA assay using this compound relies on the change in the fluorescence properties of the tryptophan residue upon phosphorylation of the adjacent serine. In the non-phosphorylated state, the tryptophan has a specific fluorescence emission spectrum. When PKA catalyzes the transfer of a phosphate group from ATP to the serine residue of the peptide, the introduction of the negatively charged phosphate group alters the local microenvironment of the tryptophan. This change leads to a detectable shift or quenching of the tryptophan fluorescence, which can be monitored using a fluorescence plate reader. The rate of change in fluorescence is directly proportional to the PKA activity.

Experimental Protocols

Materials and Reagents

-

PKA catalytic subunit (recombinant)

-

This compound substrate (e.g., LRRWSLG-NH2, where S is the phosphorylation site)

-

Adenosine 5'-triphosphate (ATP)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer

-

PKA inhibitor (e.g., H-89) for control experiments

-

384-well black, flat-bottom microplates

-

Fluorescence plate reader with appropriate filters for tryptophan (Excitation: ~280 nm, Emission: ~350 nm)

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA. Store at 4°C.

-

PKA Enzyme Stock Solution: Reconstitute lyophilized PKA in the assay buffer to a concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

This compound Stock Solution: Prepare a 1 mM stock solution in deionized water. Aliquot and store at -20°C.

-

ATP Stock Solution: Prepare a 10 mM stock solution in deionized water, adjust pH to 7.4 with NaOH. Aliquot and store at -20°C.

-

PKA Inhibitor (H-89) Stock Solution: Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C.

Assay Workflow

The general workflow for conducting the PKA assay involves preparing the reaction mixture, initiating the reaction, and measuring the fluorescence signal over time.

Detailed Assay Protocol

-

Prepare the Reaction Mixture: On the day of the experiment, thaw all reagents on ice. Prepare working solutions of PKA, this compound, and ATP in pre-chilled assay buffer. The final concentrations in a 50 µL reaction volume should be optimized, but typical ranges are:

-

PKA: 1-10 nM

-

This compound: 10-100 µM

-

ATP: 1-100 µM (near the Km for PKA)

-

-

Assay Plate Setup:

-

Add 25 µL of 2X PKA enzyme solution to the appropriate wells of a 384-well plate.

-

For inhibitor studies, add 5 µL of the test compound at various concentrations or DMSO as a vehicle control.

-

Add 20 µL of a 2.5X solution of this compound.

-

Controls:

-

Negative Control (No Enzyme): Replace the PKA solution with assay buffer.

-

Positive Control (No Inhibitor): Use vehicle (e.g., DMSO) instead of an inhibitor.

-

Inhibitor Control: Include a known PKA inhibitor like H-89.

-

-

-

Initiate the Reaction:

-

Start the enzymatic reaction by adding 5 µL of 10X ATP solution to all wells.

-

Mix the plate gently for 10 seconds.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 30°C).

-

Measure the fluorescence intensity at an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.

-

For kinetic assays, record the fluorescence every 1-2 minutes for 30-60 minutes.

-

For end-point assays, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

-

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes key quantitative parameters for the PKA assay. These values are representative and may vary depending on the specific experimental conditions.

| Parameter | Typical Value | Description |

| Km for this compound | 10-50 µM | Substrate concentration at which the reaction rate is half of Vmax. |

| Km for ATP | 10-20 µM | ATP concentration at which the reaction rate is half of Vmax. |

| Z'-factor | ≥ 0.5 | A measure of assay quality and suitability for high-throughput screening. |

| Intra-assay Variation | < 10% | Variation within a single assay plate.[2] |